D-Mannonic acid-1,4-lactone basic properties
D-Mannonic acid-1,4-lactone basic properties
An In-Depth Technical Guide to the Core Properties of D-Mannonic acid-1,4-lactone
Introduction
D-Mannonic acid-1,4-lactone, a cyclic ester derived from D-mannose, is a carbohydrate of significant interest across various scientific and industrial domains, including pharmaceuticals, biotechnology, and food science.[1][2][3] Its role as a biochemical reagent and an intermediate in the synthesis of more complex, biologically active molecules necessitates a thorough understanding of its fundamental properties.[1][4] This document provides a comprehensive technical overview of the core physicochemical properties, biological activities, and synthesis of D-Mannonic acid-1,4-lactone, tailored for researchers, scientists, and professionals in drug development.
General Information
D-Mannonic acid-1,4-lactone, also known as D-mannono-gamma-lactone, is the intramolecular ester of D-mannonic acid.[1] The formation of this five-membered gamma-lactone ring occurs through a thermodynamically favorable intramolecular cyclization, where the hydroxyl group at carbon-4 attacks the carboxyl carbon.[1] The equilibrium between the open-chain D-mannonic acid and the lactone form is pH-dependent, with the lactone being the predominant form in neutral to slightly acidic conditions.[1][5]
| Identifier | Value | Reference(s) |
| CAS Number | 26301-79-1 | [1][6][7] |
| IUPAC Name | (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | [1][7][8] |
| Molecular Formula | C₆H₁₀O₆ | [1][6][7] |
| Synonyms | D-Mannono-γ-lactone, Mannonic acid 1,4-lactone, (D)-isomer of mannonic acid 1,4-lactone | [1][9] |
Physicochemical Properties
The physical and chemical characteristics of D-Mannonic acid-1,4-lactone are crucial for its handling, formulation, and application in research and development. It typically appears as a white crystalline solid or powder.[2][3][8]
Physical Properties
A summary of the key physical properties is presented in the table below. Note that some values may vary slightly between different suppliers and measurement conditions.
| Property | Value | Reference(s) |
| Molecular Weight | 178.14 g/mol | [1][6][7] |
| Melting Point | 150-153 °C | [6][8] |
| Appearance | White Crystalline Solid/Powder | [2][8] |
| Solubility | Soluble in Water and DMSO.[8] Described as having "within almost transparency" solubility in H₂O.[9] | |
| Optical Rotation | [a]²⁰D = +50° to +54° (c=3 in H₂O) | [2] |
Chemical Properties
| Property | Value / Description | Reference(s) |
| Stability | Stable under dry conditions.[10] Readily hydrolyzes in the presence of water or acid to form D-mannonic acid.[3][10] Recommended storage is at room temperature or between 10°C - 25°C, protected from light and under an inert gas like nitrogen.[2][6] | |
| Reactivity | Hydrolysis: The lactone ring can be opened via hydrolysis to yield D-mannonic acid.[1] Reduction: Can be reduced to D-mannitol using agents like sodium borohydride.[1] Oxidation: Can be further oxidized to produce mannonic acid.[11] | |
| XLogP3 | -2.0 | [7][9] |
Biological Activity and Applications
D-Mannonic acid-1,4-lactone exhibits several biological activities and has applications in various fields.
-
Enzyme Inhibition : It is known to be an inhibitor of the enzyme β-galactosidase from Escherichia coli.[1][12] This inhibitory action is attributed to its structural similarity to the enzyme's substrate, allowing it to bind to the active site.[13]
-
Carbohydrate Chemistry : It serves as a valuable starting material for the synthesis of more complex carbohydrates and for studying carbohydrate-protein interactions.[1]
-
Metabolic Pathways : As a derivative of D-mannose, it is involved in carbohydrate metabolism.[1] While not a direct intermediate, mannose derivatives are central to the biosynthesis of ascorbic acid (Vitamin C) in plants.
-
Prebiotic Effects : Some studies suggest it may act as a substrate for beneficial gut microbiota.[1][10]
-
Antioxidant Activity : Compounds derived from D-mannono-1,4-lactone have shown potential in scavenging free radicals.[1]
-
Industrial Applications : It has been explored for use in the food industry as a sweetener or flavor enhancer, in pharmaceuticals as a stabilizer or excipient, and in cosmetics for its moisturizing properties.[1][2]
Experimental Protocols
Detailed, standardized protocols for many experiments involving D-Mannonic acid-1,4-lactone are not always explicitly published. However, established methodologies can be adapted.
Synthesis of D-Mannonic acid-1,4-lactone via Oxidation of D-Mannose
This protocol is based on the classical method of oxidizing D-mannose using bromine water.[1][11]
Objective: To synthesize D-Mannonic acid-1,4-lactone from D-mannose.
Materials:
-
D-mannose
-
Bromine water (Br₂/H₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for pH control
-
Deionized water
-
Reaction vessel with stirring capability
-
pH meter
-
Heating mantle or water bath
Procedure:
-
Dissolve D-mannose in deionized water in the reaction vessel.
-
Slowly add bromine water to the D-mannose solution while stirring continuously. The reaction is an oxidation of the aldehyde group of D-mannose to a carboxylic acid.
-
Maintain the reaction mixture at a controlled pH, typically acidic (pH 2-3), by carefully adding a base like sodium bicarbonate to neutralize the HBr formed during the reaction.[11]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the oxidation to D-mannonic acid is complete, the solution is heated (e.g., 60-80°C) to promote the intramolecular cyclization (lactonization) to form D-Mannonic acid-1,4-lactone.[11]
-
The product can then be isolated and purified from the reaction mixture, typically through crystallization.
Stability Analysis by HPLC
This protocol outlines a general procedure to evaluate the stability of D-Mannonic acid-1,4-lactone in aqueous solutions at different pH values by monitoring its hydrolysis.[3]
Objective: To determine the rate of hydrolysis of D-Mannonic acid-1,4-lactone at various pH values.
Materials:
-
D-Mannonic acid-1,4-lactone
-
Aqueous buffers of desired pH values (e.g., 3, 5, 7, 9)
-
Thermostatically controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., Refractive Index or UV)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Prepare a stock solution of D-Mannonic acid-1,4-lactone in deionized water.
-
Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.
-
Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the concentration of the remaining D-Mannonic acid-1,4-lactone in each sample using a validated, stability-indicating HPLC method. The method must be able to resolve the lactone from its hydrolysis product, D-mannonic acid.[3]
-
Plot the concentration of D-Mannonic acid-1,4-lactone versus time for each pH to determine the hydrolysis kinetics.
Visualizations
Synthesis and Hydrolysis
The following diagrams illustrate the chemical synthesis of D-Mannonic acid-1,4-lactone from D-mannose and its pH-dependent equilibrium with D-mannonic acid.
Experimental Workflow for Stability Analysis
This diagram outlines the key steps in determining the stability of D-Mannonic acid-1,4-lactone via HPLC analysis.
Role in Ascorbic Acid Precursor Pathway
D-mannose derivatives are crucial precursors in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. This simplified diagram illustrates the central role of mannose in this pathway.
References
- 1. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]
- 7. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synthose.com [synthose.com]
- 9. echemi.com [echemi.com]
- 10. 26301-79-1 ,D-甘露糖酸-1,4-内酯,D-Mannono-1,4-lactone,CAS:26301-79-1 [chemsynlab.com]
- 11. D-mannono-1,4-lactone | 10366-82-2 | Benchchem [benchchem.com]
- 12. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. D-Mannonic acid-1,4-lactone | 23666-11-7 | Benchchem [benchchem.com]
